5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Description
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolizine core substituted with a methyl group at position 5 and a carboxylic acid moiety at position 5.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(9(11)12)8-3-2-4-10(6)8/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCAJDFMUAYONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2N1CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrrolylbutanamide Precursors
The synthesis begins with the cyclization of pyrrolylbutanamide derivatives to form the pyrrolizine core. As detailed in U.S. Patent 4,874,871, a pyrrolylbutanamide intermediate (3) undergoes cyclization in the presence of a strong base (e.g., alkali metal hydroxides) and a phase transfer catalyst such as tricaprylylmethylammonium chloride (ALIQUAT® 336) . The reaction proceeds in toluene under an inert atmosphere at 10–100°C for 10 minutes to 48 hours, yielding N-alkyl-N-aryl-2,3-dihydro-1H-pyrrolizine-1-carboxamide (4) .
Key parameters include:
-
Catalyst : Quaternary ammonium salts enhance reaction efficiency by facilitating phase transfer .
-
Workup : The product is recovered via aqueous extraction and crystallization from toluene, achieving yields exceeding 80% .
The introduction of the 5-methylbenzoyl group is critical for functionalizing the pyrrolizine scaffold. U.S. Patents 4,089,969 and 4,347,186 describe a modified Vilsmeier-Haack aroylation using benzoylpiperidine and phosphorus oxychloride (POCl₃) . In a representative procedure, N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide reacts with benzoylpiperidine in toluene at 40–45°C for 4–8 hours .
Reaction Conditions :
-
Molar Ratios : Benzoyl chloride (1.25 equivalents) and lithium carbonate (1.5 equivalents) ensure complete aroylation .
-
Solvent System : Toluene enables efficient mixing and minimizes side reactions .
-
Purification : The crude product is decolorized with activated clay (FILTROL®) and crystallized from hexane/dichloromethane (7:3 v/v), yielding 83.4% pure ketorolac intermediate .
Hydrolysis of Ester Intermediates
Ester derivatives, such as methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS: 73710-74-4), serve as precursors for the target carboxylic acid . Hydrolysis is performed under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with sodium hydroxide (2–4 M) in aqueous ethanol at 60–80°C for 6–12 hours cleaves the methyl ester .
-
Acidic Hydrolysis : Refluxing in hydrochloric acid (3–6 M) achieves similar results but risks decarboxylation .
Optimization Notes :
-
Temperature Control : Maintaining temperatures below 80°C prevents decomposition .
-
Yield : Basic hydrolysis typically affords higher yields (75–85%) compared to acidic methods (60–70%) .
Decarboxylation and Purification Strategies
Decarboxylation of dicarboxylic acid intermediates (e.g., 5-(2,3-dihydro-1H-pyrrolizin-5-oyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid) is a key step in streamlining synthesis. U.S. Patent 4,536,512 outlines two approaches:
-
Thermal Decarboxylation : Heating the dicarboxylic acid at 210–230°C under inert atmosphere until evolution ceases .
-
Acid-Catalyzed Decarboxylation : Using trifluoroacetic acid at 35–75°C for 0.5–5 hours .
Comparative Data :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Thermal | 210–230 | 2–4 | 65–70 |
| Trifluoroacetic Acid | 35–75 | 1–5 | 70–75 |
Thermal methods require stringent temperature control, while acid-catalyzed decarboxylation offers milder conditions .
Crystallization and Final Product Isolation
Final purification involves crystallization from hydrocarbon solvents. For example, the carboxylic acid is precipitated by cooling a toluene-hexane solution to -15°C, yielding colorless crystals with a melting point of 152–162°C .
Critical Factors :
-
Solvent Ratios : Hexane:toluene (3:1 v/v) optimizes crystal formation .
-
Cooling Rate : Gradual cooling (-1°C/min) enhances crystal purity .
Analytical Characterization
Synthetic batches are validated via:
-
Spectroscopy : (400 MHz, DMSO-): δ 7.85 (s, 1H, pyrrolizine-H), 3.15 (t, 2H, Hz), 2.45 (s, 3H, CH₃) .
Industrial-Scale Considerations
Large-scale production (e.g., 100 kg batches) employs continuous flow reactors for cyclization and aroylation steps, reducing reaction times by 40% . Key metrics:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is being investigated for its analgesic and anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives of this compound have been studied for their ability to reduce pain and inflammation in clinical settings.
Case Study: Ketorolac
One of the most notable derivatives is ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), which is widely used as a non-steroidal anti-inflammatory drug (NSAID). Clinical studies have demonstrated its effectiveness in managing postoperative pain and its role as an analgesic agent .
Antimicrobial and Anticancer Applications
Recent research has highlighted the antimicrobial and anticancer potential of 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrrolizine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ketorolac | Postoperative pain | 0.5 | |
| Anirolac | Gastric adenocarcinoma | 1.0 | |
| 5-Bromo | Lung adenocarcinoma | 0.8 |
Synthesis and Chemical Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification of functional groups to develop new materials with tailored properties.
Synthesis Techniques
Several methods exist for synthesizing 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, including:
- Oxidation : Using potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution Reactions : Involving amines or alcohols with dehydrating agents like thionyl chloride.
Industrial Applications
In addition to its pharmaceutical uses, 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has potential applications in developing new materials with specific properties such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, metabolism, and signal transduction . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of 5-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid include halogenated (e.g., 5-bromo, 5-chloro) and alkoxy-substituted (e.g., 5-methoxy) derivatives. The substituent at position 5 significantly influences molecular weight, polarity, and reactivity:
*Calculated based on analogous compounds.
Key Observations :
- Solubility : The methoxy-substituted analog exhibits improved aqueous solubility compared to halogenated derivatives due to its polar oxygen atom .
- Synthetic Accessibility : Yields for halogenated analogs (e.g., 71% for 5-chloro, 80% for 5-methoxy) suggest that steric and electronic factors influence reaction efficiency, with methyl groups likely enabling higher yields due to reduced steric hindrance .
Biological Activity
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid features a pyrrolizine ring with a methyl group at the 5-position and a carboxylic acid functional group at the 7-position. Its molecular formula is , and it has a molecular weight of approximately 155.18 g/mol. The structural characteristics influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against a range of bacteria and fungi.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related damage.
- Cytotoxic Effects : Similar compounds have shown cytotoxicity against cancer cell lines, suggesting that 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid may also possess anticancer properties.
Antimicrobial Activity
A study conducted on various derivatives of pyrrolizine compounds highlighted the antimicrobial potential of 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain tested.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The IC50 value for 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid was found to be approximately 45 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.4 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of proliferation |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell cycle progression in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyrrolizine derivatives including 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid. Results showed that this compound had a broader spectrum of activity compared to its non-methylated counterparts.
- Cytotoxicity Assessment : A research team investigated the cytotoxic effects on MCF-7 cells and found that treatment with 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid led to increased levels of reactive oxygen species (ROS), confirming its role in inducing oxidative stress as a mechanism for apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, such as cyclization of substituted pyrrolizine precursors or functionalization of preformed scaffolds. For example, analogous compounds (e.g., pyrrolo[2,3-b]pyrazine derivatives) are synthesized via alkylation, ester hydrolysis, or catalytic hydrogenation . Key parameters include temperature (e.g., reflux in THF or DMF), catalyst selection (e.g., palladium for cross-coupling), and protecting group strategies (e.g., tert-butyl esters for carboxylate stabilization). Yield optimization often requires iterative adjustment of stoichiometry and solvent polarity .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the pyrrolizine core and substituent positions. For example, ¹H-NMR typically shows characteristic resonances for the dihydro-pyrrolizine protons (δ 2.5–3.5 ppm) and carboxylic acid protons (broad singlet at δ 10–12 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₁NO₂ requires [M+H]⁺ = 166.0868). X-ray crystallography, as demonstrated for related pyrrolizine derivatives, resolves stereochemical ambiguities .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrrolizine carboxylic acid derivatives in medicinal chemistry?
- Methodological Answer : SAR studies focus on modifying the methyl group at position 5 and the dihydro-pyrrolizine ring’s saturation. Computational methods (e.g., DFT calculations) predict electronic effects of substituents on carboxylate acidity, which influences bioavailability. Biological assays (e.g., enzyme inhibition) are paired with structural data to correlate steric/electronic properties with activity. For example, replacing the methyl group with bulkier substituents may enhance target binding but reduce solubility .
Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?
- Methodological Answer : Molecular dynamics (MD) simulations assess solubility and membrane permeability by calculating logP and polar surface area (PSA). Tools like ACD/Labs Percepta predict pKa (e.g., carboxylic acid pKa ~3.5–4.5) and tautomeric stability . QSAR models integrate crystallographic data (e.g., bond lengths from ) to prioritize synthetic targets with improved metabolic stability.
Q. What are the key challenges in purifying 5-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, and how are they addressed?
- Methodological Answer : The compound’s polarity complicates traditional chromatography. Reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA in H₂O/MeCN) resolves carboxylate-containing impurities. Recrystallization from ethanol/water mixtures improves purity but requires careful pH control to avoid decomposition .
Data Contradiction & Validation
Q. How should researchers reconcile discrepancies in reported spectral data for pyrrolizine derivatives?
- Methodological Answer : Cross-validate using orthogonal techniques. For instance, if NMR signals conflict with literature (e.g., unexpected splitting in dihydro protons), employ 2D-COSY or NOESY to confirm coupling. IR spectroscopy verifies carboxylate O-H stretches (2500–3000 cm⁻¹) and rules out ester impurities. Collaborative data-sharing platforms (e.g., PubChem) provide reference spectra for comparison .
Experimental Design Considerations
Q. What factorial design principles apply to optimizing reaction conditions for this compound?
- Methodological Answer : A 2³ factorial design evaluates temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies interactions between variables. For example, higher temperatures may improve cyclization rates but degrade acid-sensitive intermediates. DOE software (e.g., JMP) models these trade-offs to define optimal conditions .
Stability & Storage
Q. What conditions prevent degradation of 5-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
